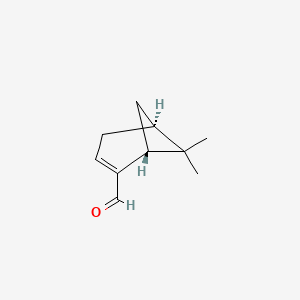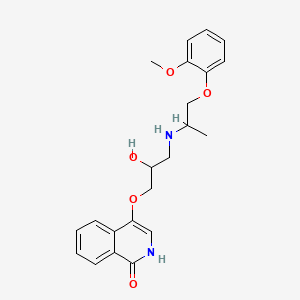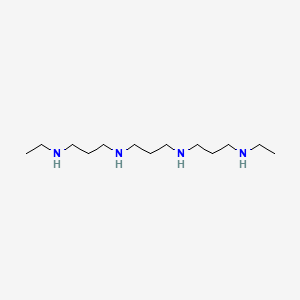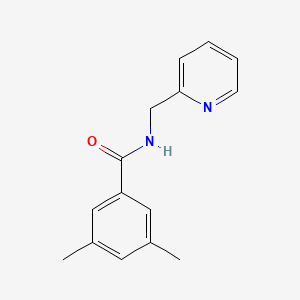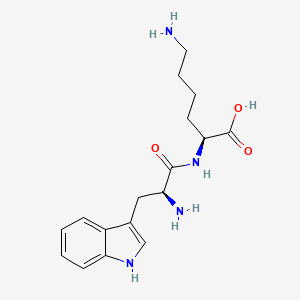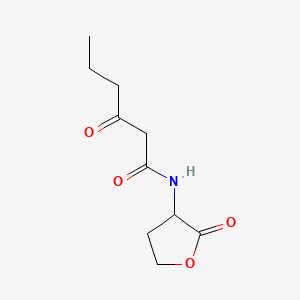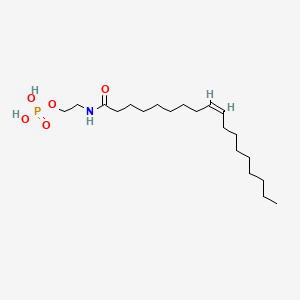
Phenyramidol hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de phényramidol est un composé pharmaceutique connu pour ses propriétés myorelaxantes et analgésiques. Il est principalement utilisé dans le traitement de la douleur musculosquelettique, y compris les affections telles que le lumbago, les douleurs du cou et des épaules et les douleurs du bas du dos . Le composé agit en bloquant les signaux de douleur qui atteignent le cerveau, soulageant ainsi l'inconfort associé aux spasmes musculaires .
Applications De Recherche Scientifique
Phenyramidol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Extensively studied for its muscle relaxant and analgesic properties in the treatment of musculoskeletal pain.
Industry: Utilized in the formulation of pharmaceutical products for pain management
Safety and Hazards
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate de phényramidol peut être synthétisé par une série de réactions chimiques. Une méthode courante consiste à faire réagir la 2-aminopyridine avec le benzaldéhyde pour former une base de Schiff intermédiaire, qui est ensuite réduite en l'amine correspondante. Cette amine est ensuite mise à réagir avec le chlorure de chloroacétyle pour obtenir le phényramidol. La dernière étape consiste à convertir le phényramidol en son sel de chlorhydrate en le traitant avec de l'acide chlorhydrique .
Méthodes de production industrielle : Dans les milieux industriels, la production de chlorhydrate de phényramidol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction, y compris la température, la pression et le pH, afin de garantir un rendement élevé et la pureté du produit final. L'utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, est également courante pour obtenir la qualité souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de phényramidol subit diverses réactions chimiques, notamment :
Oxydation : Le phényramidol peut être oxydé pour former les N-oxydes correspondants.
Réduction : Le composé peut être réduit en sa forme amine.
Substitution : Le phényramidol peut subir des réactions de substitution, en particulier au niveau du cycle pyridine.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogènes ou les agents alkylants sont utilisés dans des conditions contrôlées.
Principaux produits formés :
Oxydation : N-oxydes de phényramidol.
Réduction : Dérivés aminés du phényramidol.
Substitution : Divers dérivés du phényramidol substitués.
4. Applications de la recherche scientifique
Le chlorhydrate de phényramidol a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme composé de référence en chimie analytique pour étudier les mécanismes et la cinétique des réactions.
Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et la libération de neurotransmetteurs.
Médecine : Étudié de manière approfondie pour ses propriétés myorelaxantes et analgésiques dans le traitement de la douleur musculosquelettique.
Industrie : Utilisé dans la formulation de produits pharmaceutiques pour la gestion de la douleur
5. Mécanisme d'action
Le chlorhydrate de phényramidol exerce ses effets en bloquant la transmission interneuronale dans le tronc cérébral et la moelle épinière. Cette action inhibe la transmission des signaux de douleur au cerveau, ce qui entraîne une relaxation musculaire et une analgésie. Les cibles moléculaires du composé comprennent des récepteurs et des canaux ioniques spécifiques impliqués dans la perception de la douleur et la contraction musculaire .
Mécanisme D'action
Phenyramidol hydrochloride exerts its effects by blocking interneuronal transmission in the brain stem and spinal cord. This action inhibits the transmission of pain signals to the brain, resulting in muscle relaxation and analgesia. The compound’s molecular targets include specific receptors and ion channels involved in pain perception and muscle contraction .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de phényramidol est unique dans sa double action, à la fois myorelaxante et analgésique. Les composés similaires incluent :
Méthocarbamol : Principalement un myorelaxant avec des effets analgésiques moins prononcés.
Cyclobenzaprine : Un autre myorelaxant, mais avec un mécanisme d'action et un profil d'effets secondaires différents.
Carisoprodol : Connu pour ses propriétés myorelaxantes, mais présente un potentiel de dépendance et d'abus plus élevé
Le chlorhydrate de phényramidol se démarque par son efficacité équilibrée en termes de relaxation musculaire et d'analgésie, ce qui en fait une option précieuse dans la prise en charge de la douleur musculosquelettique .
Propriétés
IUPAC Name |
1-phenyl-2-(pyridin-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13;/h1-9,12,16H,10H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYDHUILGLWOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-43-2 | |
| Record name | Phenyramidol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyramidol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verbanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-[(2-pyridylamino)methyl]benzyl alcohol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYRAMIDOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M574V6XQH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


